Compound Description: Imatinib, also known by its brand name Gleevec, is a tyrosine kinase inhibitor primarily used to treat certain types of leukemia. Its chemical structure includes a benzamide core, a pyrimidine ring linked to a pyridine ring, and a piperazine ring. [, , , , , , ]
Compound Description: Nilotinib, commercially known as Tasigna, is another tyrosine kinase inhibitor prescribed for specific chronic myeloid leukemia cases. Structurally, Nilotinib also features a benzamide core, but it incorporates an imidazole ring and a trifluoromethyl group, distinguishing it from Imatinib. [, , , ]
Relevance: Similar to Imatinib, Nilotinib's relevance to 4-{[methyl(phenylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide stems from their shared benzamide core and anti-cancer properties. Notably, both Nilotinib and Imatinib are often investigated alongside other benzamide derivatives to elucidate the impact of structural variations on their activity and pharmacokinetic profiles. [, , , ] This comparative analysis is crucial for understanding the structure-activity relationships within this class of compounds, which may guide the design and development of novel benzamide-based drugs, potentially including those derived from 4-{[methyl(phenylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide.
Compound Description: This compound, identified as (S)-17b in its source paper, acts as a potent histone deacetylase (HDAC) inhibitor with selective targeting of class I HDAC isoforms. This selectivity translates to promising anti-cancer activity, particularly against human myelodysplastic syndrome. []
Relevance: The inclusion of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as a related compound highlights the benzamide moiety as a central structural feature. [] Both this compound and 4-{[methyl(phenylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide belong to the broader class of benzamide derivatives, a category known for its diverse pharmacological activities.
Compound Description: FK228, also referred to as Romidepsin, is a cyclic peptide belonging to the histone deacetylase inhibitor (HDACi) family. This compound exhibits potent anti-cancer properties and has received approval for treating cutaneous T-cell lymphoma. []
Relevance: While structurally distinct from 4-{[methyl(phenylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide, FK228's relevance arises from the context in which it's presented. The research paper discusses FK228 alongside other HDAC inhibitors, emphasizing their potential to enhance the effectiveness of radiation therapy in treating gastrointestinal cancers. [] This contextual connection suggests that 4-{[methyl(phenylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide, given its structural similarity to known HDAC inhibitors, might also warrant investigation for similar synergistic effects with radiation therapy.
Compound Description: MS275, known clinically as Entinostat, is a benzamide-based histone deacetylase inhibitor. It shows promise as an anti-cancer agent and is currently under investigation for treating various solid tumors and hematological malignancies. []
Relevance: MS275's structural similarity to 4-{[methyl(phenylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide, specifically the presence of the benzamide core, makes it directly relevant. The research paper groups MS275 with other HDAC inhibitors, highlighting their ability to augment radiation-induced cell death in gastrointestinal cancer cells. [] This context implies that exploring the potential of 4-{[methyl(phenylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide, given its shared benzamide scaffold, as a radiosensitizing agent in cancer treatment could be a worthwhile endeavor.
Compound Description: CBHA is a histone deacetylase inhibitor that exhibits anti-cancer properties. It functions by inhibiting the activity of histone deacetylases, leading to changes in gene expression and cell cycle arrest in cancer cells. []
Relevance: Although structurally distinct from 4-{[methyl(phenylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide, CBHA's inclusion in the context of HDAC inhibitors underscores the therapeutic potential of targeting histone deacetylases. The research paper highlights CBHA's capacity to enhance radiation-induced cell death in gastrointestinal cancers. [] This finding suggests a potential research direction for investigating whether 4-{[methyl(phenylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide, given its structural similarities to other HDAC inhibitors, possesses similar radiosensitizing properties.
Compound Description: 4-Amino-N-(2,6-dimethylphenyl)benzamide, also known as Ameltolide, is recognized for its potent anticonvulsant properties. Studies have shown its efficacy in various animal models of epilepsy. [, ]
Relevance: The structural similarity between Ameltolide and 4-{[methyl(phenylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide, particularly the presence of a benzamide core and substitutions on the phenyl ring, is significant. [, ] This resemblance suggests that 4-{[methyl(phenylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide might also exhibit anticonvulsant activity. Investigating this possibility could lead to the identification of new therapeutic agents for epilepsy and related disorders.
Compound Description: 4-Amino-N-(2-ethylphenyl)benzamide is an analog of Ameltolide, designed to explore the impact of structural variations on anticonvulsant activity. []
Relevance: This compound, similar to Ameltolide, shares a benzamide core with 4-{[methyl(phenylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide, but with an ethyl group instead of a methyl group at the ortho position of the phenyl ring. [] Its presence in this list reinforces the importance of subtle structural modifications within the benzamide class for influencing biological activity.
Compound Description: 4-Amino-N-(2,6-diethylphenyl)benzamide is another Ameltolide analog, incorporating ethyl groups at both ortho positions of the phenyl ring to further probe structure-activity relationships. []
Relevance: This compound strengthens the notion that even minor structural changes within the benzamide class, like the variation in alkyl substituents seen here and in 4-{[methyl(phenylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide, can significantly impact biological activity. [] This understanding is crucial for optimizing the design of novel benzamide-based drugs with improved potency and selectivity.
Compound Description: S-145 is a potent thromboxane A2 (TXA2) receptor antagonist, effective in inhibiting platelet aggregation. []
Compound Description: AACBA functions as a P2X7 receptor antagonist. This pharmacological action translates to potential therapeutic benefits in treating pain and inflammation. []
Relevance: AACBA's relevance lies in its shared benzamide core with 4-{[methyl(phenylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide, despite their distinct overall structures. [] This inclusion underscores that the benzamide moiety serves as a versatile scaffold for developing compounds with diverse biological activities.
Compound Description: Mosapride is a selective serotonin 5-HT4 receptor agonist, known for its gastroprokinetic properties. It's used to treat functional dyspepsia and gastroesophageal reflux disease. [, ]
Relevance: Mosapride, like several other compounds on this list, features a benzamide core, further emphasizing the versatility of this scaffold. [, ] This recurring motif suggests that 4-{[methyl(phenylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide, with its own benzamide core, might also exhibit activity related to the serotonin system or possess gastroprokinetic effects.
Compound Description: E3620 exhibits a dual pharmacological profile, acting as both a potent antagonist of 5-HT3 receptors and a potent agonist of 5-HT4 receptors. []
Relevance: E3620's relevance stems from its shared benzamide core with 4-{[methyl(phenylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide. [] Its inclusion, alongside Mosapride, emphasizes the potential for benzamide derivatives to interact with the serotonergic system, suggesting a possible area of investigation for 4-{[methyl(phenylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.